3-acetamidopyrazine-2-carboxylic Acid
Overview
Description
3-Acetamidopyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H7N3O3. It belongs to the class of pyrazinecarboxylic acids, characterized by a pyrazine ring substituted with an acetamido group at the 3-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidopyrazine-2-carboxylic acid typically involves the acylation of pyrazine-2-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding pyrazine derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups
Reduction: Amine derivatives of pyrazine
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used
Scientific Research Applications
3-Acetamidopyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the development of bioactive molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-acetamidopyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The acetamido and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the acetamido group, making it less versatile in certain synthetic applications.
3-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of an acetamido group, which can lead to different reactivity and biological activity.
3-Methylpyrazine-2-carboxylic acid:
Uniqueness: 3-Acetamidopyrazine-2-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-acetamidopyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-4(11)10-6-5(7(12)13)8-2-3-9-6/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHJWBVMALKEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441006 | |
Record name | 2-Pyrazinecarboxylicacid, 3-(acetylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226559-50-8 | |
Record name | 2-Pyrazinecarboxylicacid, 3-(acetylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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